
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- is a chemical compound with the molecular formula C14H24N6O and a molecular weight of 292.38 g/mol . This compound is known for its unique structure, which includes a purinone core and a piperazine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- typically involves multiple steps. One common method includes the alkylation of a purinone derivative with a piperazine compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)-
- 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-ethylpiperazinyl)ethyl)-
- 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperidinyl)ethyl)-
Uniqueness
The uniqueness of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
73972-59-5 |
|---|---|
Fórmula molecular |
C14H24N6O |
Peso molecular |
292.38 g/mol |
Nombre IUPAC |
3,7-dimethyl-1-[2-(4-methylpiperazin-1-yl)ethyl]-2H-purin-6-one |
InChI |
InChI=1S/C14H24N6O/c1-16-4-6-19(7-5-16)8-9-20-11-18(3)13-12(14(20)21)17(2)10-15-13/h10H,4-9,11H2,1-3H3 |
Clave InChI |
PSVWWXQEQKSRTA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCN2CN(C3=C(C2=O)N(C=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
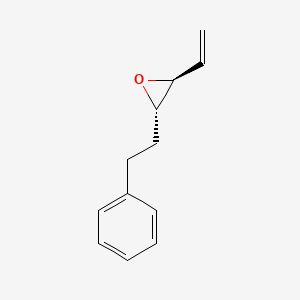
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
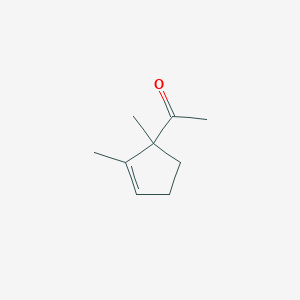
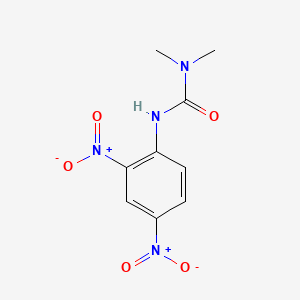
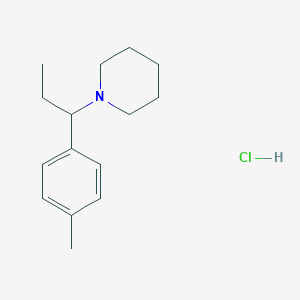
selanium bromide](/img/structure/B14467233.png)

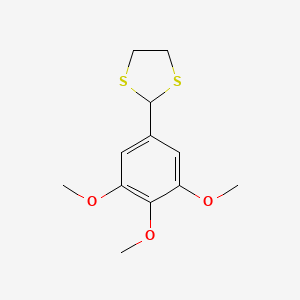
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
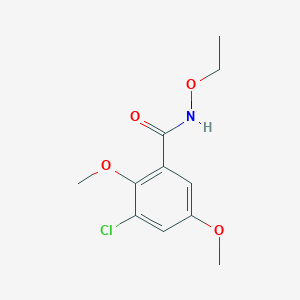
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)
